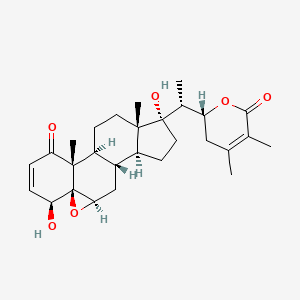
Tubocapsanolide F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubocapsanolide F is a withanolide that is 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 17 (the 4beta,5beta,6beta,22R stereoisomer). Isolated from Tubocapsicum anomalum, it exhibits cytotoxic activity. It has a role as an antineoplastic agent. It is a delta-lactone, a 4-hydroxy steroid, an enone, an ergostanoid, a secondary alcohol, a tertiary alcohol, a 17alpha-hydroxy steroid, a withanolide and an epoxy steroid.
Aplicaciones Científicas De Investigación
Antiproliferative Activity on Cancer Cells : A study by Chang, Hui‐Chiu et al. (2007) explored a bioactive withanolide, Tubocapsanolide A, which showed inhibitory effects on human lung cancer cell proliferation by inducing G1 growth arrest. This study suggests that Tubocapsanolide A and potentially other withanolides like Tubocapsanolide F may have applications in cancer treatment due to their antiproliferative properties (Chang, Hui‐Chiu et al., 2007).
Potential in Breast Cancer Treatment : Xiang, Ke et al. (2021) identified Tubocapsanolide A as having significant effects against triple-negative breast cancer cells, suggesting that withanolides like Tubocapsanolide F could be potential molecules for breast cancer treatment (Xiang, Ke et al., 2021).
Inhibition of Cancer Cell Migration : Pan, M. et al. (2009) showed that Tubocapsanolide A inhibited NF-κB-mediated CCR7 expression in breast cancer cells, attenuating their migration. This indicates that Tubocapsanolide F might also be researched for its potential to prevent cancer cell migration (Pan, M. et al., 2009).
Identification of Novel Withanolides : Research on Tubocapsicum anomalum has led to the isolation of various withanolides with potential bioactive properties, as demonstrated in studies by Shou, Panting et al. (2020) and Hsieh, P. et al. (2007). These withanolides, including Tubocapsanolide F, might offer valuable insights for developing new treatments or therapies (Shou, Panting et al., 2020); (Hsieh, P. et al., 2007).
Impact on Heat Shock Proteins in Cancer Cells : Chen, Wen-Ying et al. (2008) found that a withanolide-type steroid, Tubocapsenolide A, caused thiol oxidation of heat shock proteins in breast cancer cells, leading to apoptosis. This suggests a potential mechanism of action for withanolides like Tubocapsanolide F in cancer treatment (Chen, Wen-Ying et al., 2008).
Inhibition of NLRP3 Inflammasome for Colitis Treatment : A 2021 study by Chen, Chen et al. identified Tubocapsanolide A as an inhibitor of the NLRP3 inflammasome, suggesting its potential application in treating colitis. This opens up possibilities for similar withanolides like Tubocapsanolide F in inflammatory diseases (Chen, Chen et al., 2021).
Propiedades
Fórmula molecular |
C28H38O6 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O6/c1-14-12-20(33-24(31)15(14)2)16(3)27(32)11-9-18-17-13-23-28(34-23)22(30)7-6-21(29)26(28,5)19(17)8-10-25(18,27)4/h6-7,16-20,22-23,30,32H,8-13H2,1-5H3/t16-,17+,18+,19+,20-,22+,23-,25+,26+,27+,28-/m1/s1 |
Clave InChI |
FBVUDUMNPFUQRB-PCLPIYRRSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C |
SMILES canónico |
CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





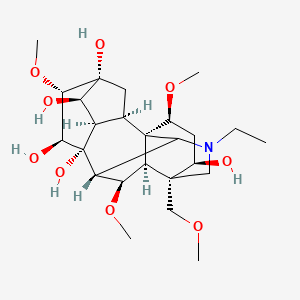


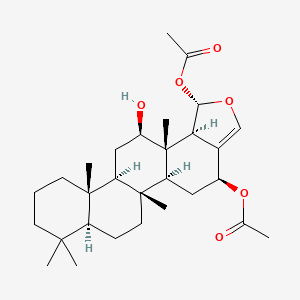
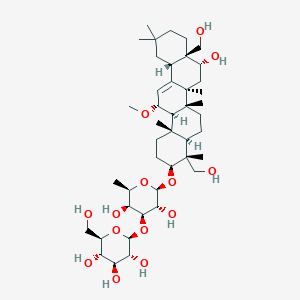
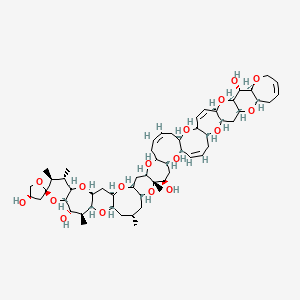
![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)
![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)

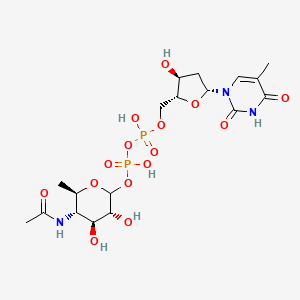
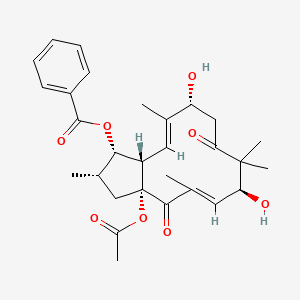
![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)